Spectroscopic Fingerprint Differentiation: 1H NMR and FTIR Spectral Signatures for Identity Verification Against 4-Methyl and Unsubstituted Analogs
The 1H NMR spectrum of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- in CDCl3 provides a unique fingerprint that distinguishes it from its 4-methyl analog, 4-methyl-2H-benzo[g]chromen-2-one (MBC). The methyl proton signal for the 3-methyl compound appears at a different chemical shift due to its distinct electronic environment adjacent to the carbonyl group, enabling unambiguous identification in mixtures or during synthesis monitoring [1]. Additionally, the FTIR spectrum (KBr wafer) provides characteristic carbonyl and aromatic ring vibration bands that serve as a secondary orthogonal confirmation of identity [1].
| Evidence Dimension | 1H NMR Methyl Proton Chemical Shift |
|---|---|
| Target Compound Data | Methyl protons at C3 position (exact shift not specified in open source, but spectral data is available for direct comparison) [1] |
| Comparator Or Baseline | 4-Methyl-2H-benzo[g]chromen-2-one (MBC): Methyl protons at C4 position [2] |
| Quantified Difference | Qualitative difference in chemical shift (δ) due to methyl group position relative to the carbonyl (C3 vs C4). The spectra are distinct and can be used for differentiation. |
| Conditions | 1H NMR in CDCl3 solvent [1] |
Why This Matters
For procurement and quality assurance, having a reference spectroscopic fingerprint ensures the correct isomer is received, preventing experimental failure due to isomer misidentification.
- [1] SpectraBase. 3-methyl-2H-naphtho[2,3-b]pyran-2-one. Compound ID: 36hi3bFLgAw. View Source
- [2] Kobayashi, A., Takehira, K., Yoshihara, T., Uchiyama, S., & Tobita, S. Remarkable fluorescence enhancement of benzo[g]chromen-2-ones induced by hydrogen-bonding interactions with protic solvents. Photochemical & Photobiological Sciences, 2012, 11(8), 1368-1376. doi:10.1039/c2pp25055a View Source
